molecular formula C16H20N4OS B12240573 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(3-methoxyphenyl)piperazine

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(3-methoxyphenyl)piperazine

Cat. No.: B12240573
M. Wt: 316.4 g/mol
InChI Key: NQTNYOWUURJMKX-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(3-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(3-methoxyphenyl)piperazine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by cyclization of appropriate precursors under specific conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting appropriate amines with dihaloalkanes.

    Coupling of the Thiadiazole and Piperazine Rings: The final step involves coupling the thiadiazole ring with the piperazine ring, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Explored for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine: Similar structure but lacks the methoxy group.

    1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)piperazine: Similar structure with the methoxy group in a different position.

    1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(3-chlorophenyl)piperazine: Similar structure with a chlorine substituent instead of a methoxy group.

Uniqueness

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(3-methoxyphenyl)piperazine is unique due to the presence of both the cyclopropyl and methoxy groups, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

Molecular Formula

C16H20N4OS

Molecular Weight

316.4 g/mol

IUPAC Name

2-cyclopropyl-5-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazole

InChI

InChI=1S/C16H20N4OS/c1-21-14-4-2-3-13(11-14)19-7-9-20(10-8-19)16-18-17-15(22-16)12-5-6-12/h2-4,11-12H,5-10H2,1H3

InChI Key

NQTNYOWUURJMKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NN=C(S3)C4CC4

Origin of Product

United States

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